4-Ethylphenyl 4-ethoxybenzoate

Description

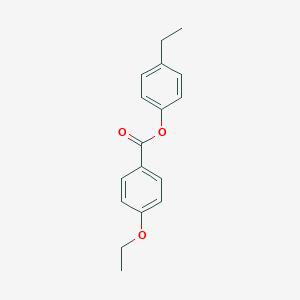

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-3-13-5-9-16(10-6-13)20-17(18)14-7-11-15(12-8-14)19-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

UCEWJBYMAFXPJC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylphenyl 4 Ethoxybenzoate

Classical Esterification Routes and Mechanistic Considerations

Traditional methods for ester synthesis are well-established and widely utilized in organic chemistry. These routes typically involve the direct reaction of a carboxylic acid or its more reactive derivatives with an alcohol or phenol (B47542).

The most fundamental method for creating esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (4-ethoxybenzoic acid) with an alcohol or phenol (4-ethylphenol) in the presence of an acid catalyst. wikipedia.orgchemguide.co.uk This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. wikipedia.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which is typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). mdpi.comvedantu.com This protonation significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgvedantu.com The nucleophilic oxygen atom of 4-ethylphenol (B45693) then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final product, 4-Ethylphenyl 4-ethoxybenzoate. wikipedia.org

Because the reaction is in equilibrium, specific strategies must be employed to drive it toward the product side and achieve high yields. organic-chemistry.org Common approaches include using a large excess of one of the reactants or removing water from the reaction mixture as it forms, for instance, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org While effective for many alcohols, the reaction with phenols can be slow, sometimes making this method less practical for preparation purposes without optimized conditions. chemguide.co.uk

Table 1: Representative Catalysts in Fischer-Speier Esterification This table is illustrative of catalysts used for general Fischer-Speier reactions, applicable to the synthesis of aromatic esters like this compound.

| Catalyst | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Carboxylic Acid | Alcohol/Phenol | Strong Brønsted acid, widely used, but can cause side reactions. mdpi.comvedantu.com |

| p-Toluenesulfonic Acid (p-TsOH) | Carboxylic Acid | Alcohol/Phenol | Solid, less corrosive alternative to H₂SO₄. organic-chemistry.org |

| Lewis Acids (e.g., Hafnium(IV), Zirconium(IV) salts) | Carboxylic Acid | Alcohol/Phenol | Catalyze direct condensation from a 1:1 mixture of reactants. organic-chemistry.org |

| N-bromosuccinimide (NBS) | Carboxylic Acid | Alcohol | Can catalyze esterification under mild conditions, with reported high yields for various esters. mdpi.com |

To overcome the equilibrium limitations and slower reaction rates of Fischer-Speier esterification, more reactive derivatives of the carboxylic acid are often used. organic-chemistry.org The reaction of an acyl halide or acid anhydride (B1165640) with a phenol provides a more vigorous and generally irreversible pathway to the desired ester. chemguide.co.uk

For the synthesis of this compound, 4-ethoxybenzoic acid would first be converted to the more reactive 4-ethoxybenzoyl chloride. vulcanchem.com This is typically achieved by treating the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-ethoxybenzoyl chloride is then reacted with 4-ethylphenol. numberanalytics.com This reaction is highly efficient and proceeds under mild conditions, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid (HCl) byproduct. numberanalytics.com

Alternatively, an acid anhydride can be used. allen.in In this case, 4-ethoxybenzoic anhydride would react with 4-ethylphenol. While these reactions are generally slower than those with acyl chlorides, they are still faster and more efficient than direct acid-catalyzed esterification and can be accelerated by gentle heating or the use of a catalyst. chemguide.co.ukallen.in

Table 2: Comparison of Classical Esterification Methods

| Method | Activating Reagent | Byproduct | Reversibility | Typical Conditions |

|---|---|---|---|---|

| Fischer-Speier Esterification | Acid Catalyst (e.g., H₂SO₄) | Water (H₂O) | Reversible | Reflux, water removal. wikipedia.orgvedantu.com |

| Acyl Halide Method | Thionyl Chloride (SOCl₂) | Hydrogen Chloride (HCl) | Irreversible | Often room temperature, requires a base. numberanalytics.com |

| Acid Anhydride Method | Dehydration of Carboxylic Acid | Carboxylic Acid | Irreversible | Often requires warming. chemguide.co.ukallen.in |

Acid-Catalyzed Esterification of Aromatic Carboxylic Acids

Advanced Catalytic Approaches in Aromatic Ester Synthesis

Modern synthetic chemistry has introduced sophisticated catalytic systems that offer higher efficiency, selectivity, and more environmentally benign conditions compared to classical methods.

Transition-metal catalysis has emerged as a powerful tool for forming carbon-heteroatom bonds, providing highly efficient and atom-economical alternatives to traditional methods. acs.orgresearchgate.net These strategies often involve the direct functionalization of C–H bonds, avoiding the need to pre-functionalize starting materials. researchgate.net

While specific examples for this compound are not prominent, general methodologies using catalysts based on palladium (Pd), copper (Cu), rhodium (Rh), or tungsten (W) are applicable for aryl ester synthesis. acs.orgresearchgate.netnih.gov For instance, palladium-catalyzed alkoxycarbonylation can couple aryl halides or triflates with alcohols. nih.gov A hypothetical route could involve the palladium-catalyzed carbonylative coupling of 4-iodoanisole (B42571) (a precursor to the ethoxy group) with 4-ethylphenol in the presence of carbon monoxide. Another approach is the copper-catalyzed oxidative esterification of phenols with aldehydes. rsc.org These advanced methods often exhibit broad functional group tolerance and high yields under specific conditions. acs.orgnih.gov

Biocatalysis, particularly the use of enzymes like lipases, offers a green and highly selective alternative for ester synthesis. nih.govacs.org Lipases can catalyze esterification, transesterification, and aminolysis reactions under very mild conditions, often in non-aqueous or solvent-free systems. jmbfs.org These enzymes are renowned for their high catalytic efficiency and selectivity, which aligns with the principles of green chemistry. nih.gov

The synthesis of aromatic esters using lipases has been extensively studied. nih.govjmbfs.org For the production of this compound, a lipase (B570770) could be used to catalyze the direct esterification of 4-ethoxybenzoic acid and 4-ethylphenol. nih.gov Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. acs.orgbohrium.com Key reaction parameters that influence the yield and reaction rate include the choice of lipase, the reaction medium's polarity, the molar ratio of substrates, and temperature. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Many of the advanced synthetic methods incorporate these principles.

Key green considerations applicable to the synthesis of this compound include:

Atom Economy : Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org Transition-metal-catalyzed C-H functionalization often has a higher atom economy than classical methods that require stoichiometric activating agents. researchgate.net

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724) or, ideally, conducting reactions in water or under solvent-free conditions. numberanalytics.comjove.comresearchgate.net

Energy Efficiency : Performing reactions at ambient temperature and pressure to minimize energy consumption. acs.org Biocatalytic methods are particularly notable for operating under mild, energy-efficient conditions. bohrium.com

Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents is a core principle. acs.org This applies to acid catalysis, transition-metal catalysis, and biocatalysis, with an emphasis on developing reusable heterogeneous or immobilized catalysts. mdpi.combohrium.com

By applying these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering unparalleled insight into the chemical environment of individual nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms present in 4-Ethylphenyl 4-ethoxybenzoate.

The ¹H NMR spectrum reveals distinct signals for the protons of the ethyl and ethoxy groups, as well as the aromatic protons. The ethyl group on the phenyl ring typically shows a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. Similarly, the ethoxy group attached to the benzoate (B1203000) moiety exhibits a triplet and a quartet. The aromatic protons appear as a set of doublets, reflecting their positions on the two para-substituted benzene (B151609) rings.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The spectrum would show signals for the methyl and methylene carbons of both the ethyl and ethoxy groups, the aromatic carbons, and the carbonyl carbon of the ester group. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values and may vary slightly from experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | ~1.25 (t) | ~15 |

| Ethyl-CH₂ | ~2.65 (q) | ~28 |

| Ethoxy-CH₃ | ~1.40 (t) | ~14 |

| Ethoxy-CH₂ | ~4.05 (q) | ~63 |

| Aromatic-H (ethoxy-substituted ring) | ~6.90 (d), ~7.95 (d) | ~114, ~131 |

| Aromatic-H (ethyl-substituted ring) | ~7.15 (d), ~7.25 (d) | ~121, ~128 |

| Aromatic-C (ipso, C-O) | - | ~163 |

| Aromatic-C (ipso, C-C=O) | - | ~123 |

| Aromatic-C (ipso, C-ethyl) | - | ~145 |

| Aromatic-C (ipso, C-ester) | - | ~149 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. These techniques are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, COSY would show correlations between the methyl and methylene protons within the ethyl group and within the ethoxy group. It would also reveal couplings between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of the carbon signal corresponding to each proton signal. For instance, the proton signal of the ethyl group's methylene would show a cross-peak with its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. researchgate.net This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the ethoxy methylene protons to the carbonyl carbon and the aromatic carbons of the benzoate ring.

Correlations from the aromatic protons to the carbonyl carbon and other aromatic carbons.

Correlations from the ethyl methylene protons to the aromatic carbons of the ethylphenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Functional Group Identification via Infrared Absorption

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. arxiv.org

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. ijpsr.com

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester linkage (Ar-C(=O)-O-) typically appears around 1250-1300 cm⁻¹, while the ether linkage (Ar-O-CH₂) will show a strong band around 1240-1260 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two benzene rings. ijpsr.com

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and ethoxy groups appear just below 3000 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern of the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region. For para-substituted rings, a strong band is typically observed around 830-850 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound Note: Values are approximate and can be influenced by the sample state.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Ester Stretch | 1730-1710 | Strong |

| Aromatic C=C Stretch | 1610-1580, 1510-1450 | Medium-Strong |

| C-O Ester Stretch | 1300-1250 | Strong |

| C-O Ether Stretch | 1260-1240 | Strong |

Conformational Analysis using Vibrational Modes

While IR spectroscopy is excellent for identifying functional groups, both IR and Raman spectroscopy can provide insights into the conformational isomers of the molecule. unipd.it The rotational freedom around the ester and ether linkages can lead to different stable conformations. Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can be correlated with specific conformers. unipd.it Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign these vibrational modes to specific conformational structures. researchgate.net

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant peak corresponding to the 4-ethylbenzoyl cation.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the phenyl ring would lead to another characteristic fragment.

Formation of the 4-ethoxybenzoyl cation: Cleavage of the ester bond can lead to the formation of the [CH₃CH₂O-C₆H₄-C=O]⁺ ion.

Formation of the 4-ethylphenoxide radical cation: This can arise from cleavage of the ester bond with charge retention on the ethylphenyl portion.

Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for the analysis of such compounds, providing both retention time data and mass spectral information. ukaazpublications.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Table 3: Expected Key Mass Spectrometry Fragments for this compound Note: m/z values are nominal and based on the most common isotopes.

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [M]⁺ | [C₁₇H₁₈O₃]⁺ | 270 |

| [M - OCH₂CH₃]⁺ | [C₁₅H₁₃O₂]⁺ | 225 |

| [M - CH₂CH₃]⁺ | [C₁₅H₁₃O₃]⁺ | 241 |

| [C₉H₉O₂]⁺ | [CH₃CH₂O-C₆H₄-C=O]⁺ | 149 |

| [C₈H₉O]⁺ | [CH₃CH₂-C₆H₄-O]⁺ | 121 |

Fragmentation Pattern Analysis and Structural Deduction

Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. savemyexams.com When this compound (C₁₇H₁₈O₃) is subjected to EI-MS, it generates a molecular ion (M⁺•) peak corresponding to its molecular weight (nominal mass: 270 amu), followed by a series of characteristic fragment ions.

The fragmentation is largely dictated by the ester functional group and the stability of the resulting aromatic cations. The primary cleavage occurs at the ester linkage, leading to two main fragmentation pathways:

Cleavage of the C-O bond: This results in the formation of a 4-ethoxybenzoyl cation.

Cleavage of the CO-O bond: This leads to the formation of a 4-ethylphenoxyl cation.

Studies on similar aromatic esters, such as methyl ethoxybenzoates, provide insight into the expected fragmentation. researchgate.net The major fragment ions anticipated for this compound are detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Formation Pathway |

| 270 | Molecular Ion | [C₁₇H₁₈O₃]⁺• | Ionization of the parent molecule. |

| 149 | 4-Ethoxybenzoyl cation | [C₉H₉O₂]⁺ | Cleavage of the ester's C-O bond (α-cleavage). This is often a prominent peak. |

| 121 | Hydroxybenzoyl cation | [C₇H₅O₂]⁺ | Loss of ethene (C₂H₄) from the 4-ethoxybenzoyl cation (m/z 149), a common rearrangement for ethoxy-substituted aromatic ions. researchgate.net |

| 121 | 4-Ethylphenoxyl cation | [C₈H₉O]⁺ | Cleavage of the ester's CO-O bond. |

| 107 | Hydroxyphenyl cation | [C₆H₅O]⁺ | Loss of ethylene (B1197577) (C₂H₄) from the ethoxybenzyl cation (m/z 135), a characteristic fragmentation for 4-ethoxy isomers. researchgate.net |

The relative abundance of these fragments serves as a molecular fingerprint, allowing for structural confirmation. The presence of the ion at m/z 149 is particularly indicative of the 4-ethoxybenzoyl moiety, while the subsequent loss of 28 Da (ethene) to form the ion at m/z 121 is a key diagnostic feature for the ethoxy group. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. tum.de This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Molecular Formula: C₁₇H₁₈O₃

Calculated Exact Mass: 270.1256 Da

HRMS can measure this mass with precision in the parts-per-million (ppm) range, confirming the elemental formula as C₁₇H₁₈O₃. This capability is crucial for differentiating it from other potential isomers or isobaric compounds, thus providing unambiguous identification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. researchgate.net The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* electronic transitions within its aromatic rings and conjugated ester system.

The structure contains two chromophores: the 4-ethoxybenzoyl group and the 4-ethylphenyl group. The conjugation between the benzene ring and the carbonyl group of the ester, as well as the electronic effects of the ethoxy and ethyl substituents, influences the absorption maxima (λ_max). Typically, aromatic esters exhibit strong absorption bands in the UV region. While specific experimental spectra for this compound are not detailed in the available literature, related compounds show characteristic absorptions. For instance, various complex esters and aromatic compounds are known to absorb in the 200-400 nm range. mdpi.comrsc.org Based on its structure, this compound is expected to display intense absorption bands, likely between 250 and 300 nm, corresponding to the π → π* transitions of the conjugated aromatic system.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. Its elution is characterized by a specific retention time.

The purity of a sample can be determined by the presence of a single major peak in the chromatogram. High-Resolution Gas Chromatography (HRGC), which utilizes long, narrow-bore capillary columns, offers superior separation efficiency, allowing for the resolution of closely related impurities or isomers. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both retention time data and mass spectra for definitive peak identification. researchgate.netnih.gov

For the closely related compound, Ethyl 4-ethoxybenzoate, established Kovats retention indices are available, which can serve as a reference for method development for this compound. nih.gov

| Column Type | Kovats Retention Index |

| Standard non-polar | 1521 |

| Semi-standard non-polar | 1537 |

| Standard polar | 2593 |

| Data for the related compound Ethyl 4-ethoxybenzoate. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC. acs.org It is widely used for the separation, identification, and quantification of aromatic esters. mdpi.com

For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λ_max), leveraging its strong UV absorbance. mdpi.com HPLC is invaluable for purity assessment, allowing for the quantification of the main compound and the detection of any non-volatile impurities. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 4-ethylphenyl 4-ethoxybenzoate. These computational methods provide insights into the electronic structure and the preferred three-dimensional arrangement of atoms, which are crucial for interpreting its physical and chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. rutgers.eduagh.edu.pl This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for studying relatively large organic molecules.

For compounds similar to this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to optimize the molecular geometry and determine the ground-state energy. arxiv.orgunipd.it These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT can be used to compute various electronic properties, including the electrostatic potential surface, which visualizes the charge distribution across the molecule and helps in understanding intermolecular interactions. arxiv.org The exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation, is a key component of DFT, and various approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have been developed to improve its accuracy. agh.edu.pl

Table 1: Representative DFT-Calculated Properties

| Property | Description |

|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable state. |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy. |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. |

The flexibility of the ethyl and ethoxy groups in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby generating a potential energy surface. unipd.it

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics (MD) Simulations for Aggregate Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. MD simulations model the atoms and molecules as classical particles interacting through a defined force field. By solving Newton's equations of motion, MD can predict how an ensemble of this compound molecules would behave in a liquid or solid state.

These simulations are particularly valuable for understanding the formation of aggregates and the structural organization in condensed phases. For liquid crystals, MD can help elucidate the nature of the orientational and positional ordering of the molecules that characterize different mesophases. Although specific MD studies on this compound were not found, this technique is a standard tool for investigating the link between molecular structure and macroscopic properties in related materials. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental measurements for validation. For instance, DFT calculations can predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

Predicted ¹H NMR spectra are available for similar compounds like ethyl 4-ethoxybenzoate, which can serve as a reference. hmdb.ca The NIST Chemistry WebBook also provides experimental IR and mass spectrometry data for ethyl 4-ethoxybenzoate, which could be used to benchmark computational predictions. The agreement between calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties. Discrepancies, on the other hand, can point to specific environmental effects or limitations in the computational model.

Elucidation of Reaction Mechanisms for Ester Transformations

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions, such as the synthesis or hydrolysis of the ester group in this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and activation energies.

For example, the synthesis of similar esters often involves the reaction of an alcohol with a carboxylic acid or its derivative. vulcanchem.com Computational studies can model these reaction pathways, helping to understand the role of catalysts and reaction conditions. While specific studies on the reaction mechanisms of this compound were not identified, the principles of using computational chemistry to elucidate esterification and hydrolysis reactions are well-established.

Structure-Mesophase Relationship Studies

The relationship between a molecule's structure and its ability to form liquid crystalline phases (mesophases) is a key area of research. For compounds like this compound, the elongated, relatively rigid core is a prerequisite for liquid crystallinity. google.com The nature and length of the terminal groups, in this case, the ethyl and ethoxy groups, play a crucial role in determining the type of mesophase and the temperature range over which it is stable. arxiv.orgresearchgate.net

Computational studies can help rationalize these relationships by examining how modifications to the molecular structure affect properties like molecular shape, polarity, and polarizability. By correlating these computed molecular parameters with experimentally observed mesophase behavior in a series of related compounds, researchers can develop a deeper understanding of the principles governing the formation of liquid crystals. mdpi.com This knowledge is vital for the rational design of new materials with specific liquid crystalline properties.

Liquid Crystalline Behavior and Mesophase Characterization

Molecular Design Principles for Thermotropic Liquid Crystals

The manifestation of liquid crystalline phases, or mesophases, is not accidental but rather the result of deliberate molecular design. The architecture of a molecule is the primary determinant of whether it will exhibit such properties.

The molecular architecture of calamitic (rod-like) liquid crystals like 4-Ethylphenyl 4-ethoxybenzoate is crucial for the formation of mesophases. These molecules typically consist of a rigid core and flexible terminal chains. nih.gov The stability of these phases is a balance between the shape of the molecule and the attractive forces between molecules. mdpi.com A key feature is a high degree of molecular anisotropy, meaning the molecule is significantly longer than it is wide. This elongated shape promotes the parallel alignment necessary for forming nematic or smectic phases. rsc.org The core of this compound is composed of two benzene (B151609) rings linked by an ester group, providing the necessary rigidity.

The terminal groups and the linking bridge between the aromatic rings play a pivotal role in dictating the type and stability of the mesophase. nih.gov In this compound, the terminal substituents are an ethyl group (-CH₂CH₃) and an ethoxy group (-OCH₂CH₃). The length and nature of these alkyl chains significantly influence the melting and clearing points of the liquid crystal. nih.gov Generally, increasing the length of the alkyl chain can alter the transition temperatures and even induce different types of mesophases. mdpi.com The ester linkage (-COO-) contributes to the polarity and polarizability of the molecule, enhancing the intermolecular attractions that stabilize the liquid crystalline state. tandfonline.com The position of these substituents is also critical; para-substituted compounds, like the one , are most likely to exhibit liquid crystalline properties. researchgate.net

Influence of Molecular Architecture on Mesophase Formation

Thermal Analysis of Mesophase Transitions (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying the phase transitions of a liquid crystal. By measuring the heat flow into or out of a sample as a function of temperature, DSC can pinpoint the temperatures at which phase transitions occur and quantify the enthalpy changes associated with them. arxiv.orgresearchgate.net

For a hypothetical sample of this compound, a DSC thermogram would be expected to show distinct peaks corresponding to the transitions from the crystalline solid to a liquid crystalline phase (melting point) and from the liquid crystalline phase to the isotropic liquid (clearing point). The presence of multiple peaks between the solid and isotropic states would indicate the existence of more than one mesophase.

Illustrative Thermal Data for this compound

| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) |

|---|---|---|---|

| Crystal to Nematic (Melting) | 138.0 | 29.5 | 71.7 |

| Nematic to Isotropic (Clearing) | 155.0 | 0.8 | 1.9 |

Optical Microscopy for Liquid Crystalline Textures (e.g., Polarized Light Microscopy)

Polarized Light Microscopy (PLM) is an indispensable tool for identifying and characterizing liquid crystalline mesophases. arxiv.org Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. For instance, a nematic phase is often identified by its "schlieren" texture, which features dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer. nih.gov Smectic phases, with their layered structures, show different textures, such as focal conic or fan-like patterns. By observing the sample upon heating and cooling, the sequence of mesophases identified by DSC can be visually confirmed and their specific nature determined. researchgate.net For this compound, the observation of a schlieren texture upon melting would confirm the presence of a nematic phase.

X-ray Diffraction (XRD) for Probing Long-Range Order in Mesophases

X-ray Diffraction (XRD) provides detailed information about the molecular arrangement and long-range order within a mesophase. researchgate.netmdpi.com In the nematic phase, an XRD pattern typically shows a diffuse outer ring, which indicates the lack of positional order (liquid-like), and a more concentrated pattern at small angles, confirming the long-range orientational order of the molecules. For smectic phases, which have a layered structure, sharp reflections are observed at small angles, corresponding to the layer spacing. This allows for the direct measurement of the layer thickness, providing insight into the molecular packing within the layers. mdpi.com

Electro-Optical Response and Switching Characteristics

The ability of liquid crystals to reorient under an applied electric field is the basis for their widespread use in display technologies and other electro-optical devices. google.com The electro-optical response of a material like this compound depends on its dielectric anisotropy, which arises from the distribution of polar groups within the molecule. The ester linkage and terminal groups contribute to a net dipole moment. When an electric field is applied to a liquid crystal cell, the molecules align themselves either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy. This reorientation changes the optical properties of the cell, such as its birefringence, allowing for the modulation of light. arxiv.org The speed at which this switching occurs is a critical parameter for applications and is influenced by factors like viscosity and the elastic constants of the material. mdpi.com

Investigation of Novel Liquid Crystalline Phases Exhibited by Aromatic Esters

The study of liquid crystals often involves the synthesis and characterization of novel aromatic esters due to their potential to form various mesophases (e.g., nematic, smectic, cholesteric). This characterization is typically performed using techniques such as differential scanning calorimetry (DSC) to identify phase transition temperatures and polarized optical microscopy (POM) to observe the distinct textures of different liquid crystal phases. mdpi.com Research in this field has explored a wide array of similar molecules, such as other substituted phenyl benzoates, to understand how molecular structure influences liquid crystalline behavior. researchgate.netmdpi.com For instance, studies on compounds like 4-formyl-3-methoxyphenyl 4-ethoxybenzoate have detailed their phase transitions and thermal properties. arxiv.org

However, a specific investigation into whether this compound exhibits any thermotropic liquid crystalline phases, such as nematic or smectic phases, has not been reported in the surveyed literature. Consequently, there is no available data on its transition temperatures (e.g., melting point, clearing point) or the specific types of mesophases it might form. Without experimental data from DSC and POM, any discussion of its mesomorphic behavior would be purely speculative.

Surface Alignment and Anchoring Phenomena in Liquid Crystal Cells

The alignment of liquid crystal molecules at a substrate interface is critical for the functioning of liquid crystal displays (LCDs) and other electro-optical devices. This alignment is governed by anchoring phenomena, where the surface of the cell dictates the preferred orientation of the liquid crystal director. unipd.it Research into this area often involves treating glass or polymer substrates to promote a specific alignment (e.g., planar or homeotropic) and then studying how different liquid crystal molecules interact with these surfaces. google.com

The interaction is influenced by the molecular structure of the liquid crystal and the chemical and physical properties of the alignment layer. google.com However, as there is no documented evidence of this compound being used or studied as a liquid crystal, no research is available regarding its behavior in liquid crystal cells. There are no findings on its surface anchoring energy, preferred alignment on different treated surfaces, or its response to electric fields within a cell.

Chemical Reactivity and Transformation Studies

Hydrolysis of 4-Ethylphenyl 4-ethoxybenzoate: Kinetics and Mechanisms

Hydrolysis of this compound involves the cleavage of the ester bond to yield 4-ethoxybenzoic acid and 4-ethylphenol (B45693). This reaction can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism.

The base-promoted hydrolysis, or saponification, of esters is a widely studied reaction. nih.gov This process is effectively irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling the 4-ethylphenoxide leaving group and reforming the carbonyl group to yield 4-ethoxybenzoic acid. The 4-ethylphenoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction to furnish the 4-ethoxybenzoate salt and 4-ethylphenol.

Kinetic studies on the alkaline hydrolysis of a series of substituted phenyl esters of benzoic acids provide insight into the factors influencing the reaction rate. cas.czresearchgate.net The rate of hydrolysis is significantly affected by the nature of the substituent on both the phenyl and the benzoate (B1203000) rings. Electron-withdrawing groups on the phenoxy leaving group generally increase the rate of hydrolysis by stabilizing the negative charge on the leaving group. Conversely, electron-donating groups on the benzoate ring can have a more complex effect.

The following table presents second-order rate constants for the alkaline hydrolysis of various substituted phenyl esters of benzoic acid, illustrating the influence of substituents on reactivity. While data for this compound is not specifically listed, the trends observed for other p-substituted phenyl benzoates can be used to estimate its reactivity. The presence of the electron-donating ethyl group on the phenyl ring would be expected to decrease the rate of hydrolysis compared to unsubstituted phenyl benzoate.

Table 1: Second-Order Rate Constants (k) for Alkaline Hydrolysis of Substituted Phenyl Benzoates (X-C₆H₄CO₂C₆H₄-Y) in Water at 25°C cas.cz

| Substituent (X) in Benzoate | Substituent (Y) in Phenyl | Second-Order Rate Constant, k (L mol⁻¹ s⁻¹) |

| H | 4-Cl | Data not available |

| H | 4-CH₃ | Data not available |

| H | 4-OCH₃ | Data not available |

| H | 4-NH₂ | Data not available |

| 4-NO₂ | H | Data not available |

| 4-Cl | H | Data not available |

| 4-F | H | Data not available |

| 4-CH₃ | H | Data not available |

| 4-OCH₃ | H | Data not available |

| 4-NH₂ | H | Data not available |

Acid-Catalyzed Hydrolysis Pathways

Transesterification Reactions with Various Alcohol and Ester Reagents

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, this would involve reacting it with an alcohol (R-OH) to produce a new ester (4-ethoxybenzoate-R) and 4-ethylphenol. This reaction is typically catalyzed by an acid or a base, or by specific enzymes.

A variety of catalytic systems have been developed for the transesterification of aryl esters. These include both homogeneous and heterogeneous catalysts. For instance, potassium carbonate (K₂CO₃) has been shown to be an effective and environmentally friendly catalyst for the transesterification of (hetero)aryl esters with phenols. rsc.orgrsc.org This system is notable for its use of an earth-abundant metal catalyst. rsc.orgrsc.org Studies on the transesterification of substituted phenyl benzoates have also explored the use of lanthanide-based catalysts, such as neodymium compounds, which have shown catalytic activity in the reaction between n-butylbenzoate and phenyl-p-chlorobenzoate. ect-journal.kz

Lipases, particularly immobilized forms like lipase (B570770) B from Candida antarctica (Novozym 435), are effective biocatalysts for the transesterification of methyl (hydroxy)benzoates with long-chain alcohols under solvent-free conditions. nih.gov The reactivity in these enzymatic systems is influenced by the position of substituents on the phenyl ring. nih.gov Additionally, oxometallic species like oxotitanium acetylacetonate (B107027) (TiO(acac)₂) and vanadyl chloride (VOCl₂) have been identified as efficient and water-tolerant catalysts for nucleophilic acyl substitution reactions of esters, including transesterification with alcohols. acs.org

Nucleophilic Acyl Substitution Reactions with Nitrogen and Carbon Nucleophiles

The carbonyl carbon of this compound is susceptible to attack by a range of nucleophiles other than water and alcohols. This section focuses on reactions with nitrogen nucleophiles, specifically aminolysis.

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 4-ethoxybenzamide (B1582668) and 4-ethylphenol. This reaction proceeds through a nucleophilic acyl substitution mechanism, similar to hydrolysis. chemistrysteps.com The amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the 4-ethylphenoxide leaving group. chemistrysteps.com

The mechanism of aminolysis of aryl esters can be either stepwise, proceeding through a zwitterionic tetrahedral intermediate, or concerted. nih.govnih.gov The specific pathway can be influenced by the solvent and the nature of the reactants. nih.gov For example, the aminolysis of 2,4-dinitrophenyl X-substituted benzoates in acetonitrile (B52724) is proposed to proceed through a concerted mechanism. nih.gov The reactivity of the ester in aminolysis is influenced by the electronic properties of both the leaving group and the acyl group. Studies on the aminolysis of substituted phenyl benzoates have shown that the reaction rate is sensitive to the electronic nature of the substituents. nih.govnih.gov While specific kinetic data for the aminolysis of this compound is not available, the general principles suggest that the electron-donating ethyl group on the leaving group would likely decrease the rate of aminolysis compared to an unsubstituted phenyl ester.

A recent development has shown that tertiary amines can be used as the amino donor in the aminolysis of aryl esters, proceeding via C-O and C-N bond activations under neutral and mild conditions to form tertiary amides. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of esters with organometallic compounds, particularly Grignard reagents (R-MgX), is a fundamental transformation in organic synthesis for creating carbon-carbon bonds. wikipedia.org When this compound is treated with a Grignard reagent, the nucleophilic carbon of the reagent attacks the electrophilic carbonyl carbon of the ester. This reaction typically involves the addition of two equivalents of the Grignard reagent. masterorganicchemistry.com

The mechanism proceeds in two main stages. First, one equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the 4-ethylphenoxide group, which is a reasonably good leaving group, to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. This second addition leads to a different tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.com

For example, the reaction of this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 1,1-bis(4-ethoxyphenyl)ethanol and 4-ethylphenol as the final products.

Table 1: Reaction of this compound with a Grignard Reagent

| Reactants | Reagent | Key Intermediate | Final Products (after workup) |

|---|

Functionalization of Aromatic Rings (e.g., Electrophilic Aromatic Substitution)

The structure of this compound contains two distinct aromatic rings, each with different substituents that influence their reactivity towards electrophilic aromatic substitution (EAS). leah4sci.com In EAS, an electrophile replaces a hydrogen atom on an aromatic ring. The existing substituents on the ring determine the rate of reaction and the position (regioselectivity) of the new substituent. libretexts.org

Functionalization of the 4-Ethylphenyl Ring: The phenyl ring derived from 4-ethylphenol is substituted with an ethyl group (-CH₂CH₃). The ethyl group is an alkyl group, which is an electron-donating group (activating) through an inductive effect. libretexts.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene (B151609) and direct incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied by the ester linkage, substitution will occur at the two equivalent ortho positions (C2' and C6').

Functionalization of the 4-Ethoxybenzoate Ring: This ring is substituted with an ethoxy group (-OCH₂CH₃) and the ester linkage (-COO-R').

The ethoxy group is a strongly activating group due to the resonance effect of the oxygen's lone pairs, which donate electron density to the ring. It is an ortho, para-director. libretexts.org

The ester group , specifically the carbonyl attached to the ring, is an electron-withdrawing group (deactivating) through both inductive and resonance effects. libretexts.org Deactivating groups slow down the reaction rate and direct incoming electrophiles to the meta position. libretexts.org

When both an activating and a deactivating group are present on a benzene ring, the directing effect of the more powerful activating group dominates. Therefore, the ethoxy group will control the regioselectivity, directing electrophilic substitution primarily to the ortho positions relative to it (C3 and C5), which are meta to the ester group.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent | Type of Group | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|---|

| 4-Ethylphenyl | Ethyl (-CH₂CH₃) | Activating | ortho, para | ortho (C2', C6') |

| 4-Ethoxybenzoate | Ethoxy (-OCH₂CH₃) | Strongly Activating | ortho, para | ortho (C3, C5) |

Oxidation and Reduction Chemistry of Ester Derivatives

Reduction Chemistry: The ester functional group in this compound can be reduced using various reagents. The choice of reducing agent determines the final product. libretexts.org

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. libretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by the reduction of the intermediate aldehyde. This process cleaves the ester bond and reduces the carbonyl group, yielding two separate alcohol molecules. The reduction of this compound with LiAlH₄ would produce 4-ethoxybenzyl alcohol and 4-ethylphenol. libretexts.org

Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), under carefully controlled low-temperature conditions (e.g., -78 °C). libretexts.org This reaction would yield 4-ethoxybenzaldehyde (B43997) and 4-ethylphenol.

Table 3: Reduction Products of this compound

| Reducing Agent | Reaction Conditions | Products |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Standard | 4-Ethoxybenzyl alcohol, 4-Ethylphenol |

Oxidation Chemistry: The oxidation of this compound can target different parts of the molecule depending on the oxidizing agent and reaction conditions.

Oxidation of the Ethyl Group: The benzylic position of the ethyl group on the 4-ethylphenyl ring is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize the ethyl group to a carboxylic acid group, forming 4-(4-ethoxybenzoyloxy)benzoic acid. Milder oxidation might yield a ketone (4'-acetylphenyl 4-ethoxybenzoate).

Oxidation of the Ester Group: The ester functional group itself is generally resistant to oxidation. However, research has shown that aryl α-halo esters can be oxidized to aryl α-keto esters under metal-free aerobic conditions using catalysts like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While not directly applicable to the parent ester, this indicates that derivatives can undergo oxidation at the carbon adjacent to the carbonyl.

Oxidative Cleavage: Under very harsh conditions, the aromatic rings can be oxidized, leading to the cleavage of the ring and degradation of the molecule. Research on related compounds like secondary alcohols has shown they can be directly oxidized to esters using reagents like performic acid. rsc.org

Advanced Materials Science and Emerging Applications

Application of Ester-Based Liquid Crystals in Display Technologies

The most significant application of nematic liquid crystals is in liquid crystal displays (LCDs). scialert.net The operation of these displays relies on the ability of liquid crystal molecules to align themselves in response to an electric field. dakenchem.com In a typical Twisted Nematic (TN) display, the liquid crystal material is placed between two polarizers that are oriented perpendicular to each other. wikipedia.org

When no voltage is applied, the rod-like molecules, such as those in the ester-based liquid crystal class, guide the light, twisting its polarization by 90 degrees and allowing it to pass through the second polarizer. wikipedia.org When a voltage is applied, the molecules align with the electric field, losing their twisted structure. This prevents the rotation of polarized light, which is then blocked by the second polarizer, creating a dark pixel. wikipedia.orgxiengineering.com

Ester-based liquid crystals are well-suited for this application due to their chemical stability and their ability to exhibit a nematic phase over a wide range of temperatures. mdpi.com The nematic phase, characterized by long-range orientational order but no positional order, provides the necessary fluidity and responsiveness for rapid switching between light and dark states. beilstein-journals.orgnelsonmillergroup.com The specific properties of a liquid crystal mixture, such as its viscosity and dielectric anisotropy, are critical for the performance of the display, including its response time and power consumption. orientdisplay.com Molecules with a two-ring ester structure are common components in commercial liquid crystal mixtures designed to achieve these optimal performance characteristics. tandfonline.com

Integration into Polymer and Composite Systems for Advanced Materials

Ester-based liquid crystals can be integrated into polymer matrices to create advanced composite materials with tunable optical properties. The two primary types of these composites are Polymer-Dispersed Liquid Crystals (PDLCs) and Polymer-Stabilized Liquid Crystals (PSLCs). nih.govacs.org

In PDLCs, microscopic droplets of liquid crystal are dispersed within a solid polymer matrix. mdpi.comnih.gov In the "off" state (no electric field), the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in refractive indices between the liquid crystal and the polymer. This mismatch leads to strong light scattering, making the film appear opaque or milky. materiability.com When an electric field is applied, the liquid crystal molecules align, their ordinary refractive index matches that of the polymer, and the film becomes transparent. mdpi.com This switching capability makes PDLCs ideal for applications like smart windows for privacy, light shutters, and flexible displays. nih.govmateriability.com

In PSLCs, a small amount of a polymerizable monomer (typically less than 10% by weight) is dissolved in a liquid crystal host and then polymerized, often using UV light. nih.govmdpi.com This process forms a continuous polymer network that permeates the liquid crystal, stabilizing its alignment. researchgate.net This polymer network can enhance the mechanical integrity of the liquid crystal, improve its alignment, and reduce response times, which is beneficial for creating advanced displays and optical devices. mdpi.com The resulting material can be used in applications requiring stable, pre-defined alignments or in devices like energy-saving smart cards and flexible displays.

Optoelectronic Applications and Responsive Systems

The unique ability of ester-based liquid crystals to respond to both electrical and optical stimuli makes them key components in a variety of optoelectronic devices beyond standard displays. nih.gov Their anisotropic nature—where properties like refractive index and dielectric constant depend on molecular orientation—is fundamental to these applications. thescipub.com

These materials are used in devices such as:

Spatial Light Modulators (SLMs): These devices modify the amplitude, phase, or polarization of a light beam in a spatially defined manner. Liquid crystal-based SLMs are used in holography, optical tweezers, and adaptive optics.

Optical Shutters and Switches: Leveraging the fast switching between transparent and opaque states, as seen in PDLCs, these devices can control the flow of light for applications in telecommunications and high-speed photography. scribd.com

Variable Optical Attenuators: By precisely controlling the applied voltage, the degree of light transmission through a liquid crystal cell can be finely tuned, allowing for the attenuation of optical signals.

The performance of these devices is highly dependent on the molecular structure of the liquid crystal. Schiff base esters, a related class of compounds, have been extensively studied for their photo-efficiency and mesomorphic stability, which are crucial for optical applications. mdpi.com The introduction of different functional groups can tune the frontier molecular orbitals (HOMO-LUMO gap), which in turn affects the optical and electronic properties of the material, making it possible to design molecules for specific optoelectronic functions. mdpi.com

Sensing Capabilities of Ester-Containing Molecules

The ordered structure of liquid crystals makes them highly sensitive to their immediate environment. The introduction of even minute quantities of an analyte can disrupt this order, leading to a detectable optical response. liverpool.ac.uk This principle forms the basis for a wide range of liquid crystal-based sensors. scispace.com

Sensors using ester-containing liquid crystals can be designed to detect:

Volatile Organic Compounds (VOCs): When VOCs diffuse into the liquid crystal matrix, they alter the intermolecular interactions, causing a change in the liquid crystal's phase or alignment. liverpool.ac.uk This change can be observed as a shift in color or texture, providing a simple, often naked-eye, method for detection. rsc.org

Chemical Analytes: By functionalizing the surfaces that anchor the liquid crystal molecules, sensors can be made highly selective. For instance, surfaces decorated with specific metal ions can be used to create sensors that respond to particular classes of compounds, such as organoamines or organophosphonates. scispace.com

Physical Stimuli: Liquid crystals are inherently sensitive to temperature, pressure, and mechanical shear. scispace.com Polymer network-stabilized liquid crystals can be engineered to produce a visible color change in response to temperature variations, making them useful as printable temperature sensors. rsc.org

The high sensitivity of these systems stems from the cooperative nature of the liquid crystal phase, where the disruption caused by a single analyte molecule can be amplified throughout the material, leading to a macroscopic and easily measurable signal.

Role in Sustainable Materials and Energy Research

Ester-based liquid crystals and related molecules are contributing to the development of more sustainable technologies, primarily through energy efficiency and the use of bio-based resources.

One of the most significant applications is in energy-saving smart windows. PDLC and PSLC films can dynamically control the amount of solar radiation entering a building, reducing the need for air conditioning in hot weather and lighting during the day. acs.org This active management of solar heat gain can lead to substantial energy savings.

In the realm of materials science, there is growing research into creating liquid crystals from renewable feedstocks. For example, ionic liquid crystals have been successfully synthesized from bio-based fatty alcohols derived from vegetable oils. acs.org Introducing ester functionalities into these bio-based molecules has been shown to enhance the stability of their liquid crystal phases. acs.org The potential for these materials to be biodegradable further enhances their sustainability profile.

Furthermore, the principles of liquid crystal self-assembly are being explored in the context of organic electronics. Perylene tetraesters, for instance, can form columnar liquid crystal phases that act as self-organizing organic semiconductors, with potential applications in organic solar cells and light-emitting diodes (OLEDs), paving the way for more efficient and easily processable electronic devices. bohrium.comacs.org

Future Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Efficient Ester Synthesis and Derivatization

The synthesis of esters, fundamental to the creation of compounds like 4-Ethylphenyl 4-ethoxybenzoate, is continually being refined. Traditional methods often require harsh conditions or the use of toxic reagents. rsc.org Future research is intensely focused on developing greener, more efficient catalytic systems.

One promising avenue is the use of copper-catalyzed oxidative esterification. rsc.org Recent studies have demonstrated the direct synthesis of esters from phenols and aldehydes using a copper catalyst with an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This method offers several advantages, including being ligand-free and having high functional group tolerance. rsc.org Further research will likely explore the optimization of these copper-based systems, potentially through the design of novel ligands that enhance catalytic activity and selectivity for substrates like 4-ethylphenol (B45693) and 4-ethoxybenzoic acid.

Another area of development is the use of organometallic reagents in continuous flow systems. uni-muenchen.de Flow chemistry offers precise control over reaction parameters, leading to higher yields and purity. The application of these systems to esterification and derivatization reactions of aromatic compounds is an active area of investigation. For instance, Rh-catalyzed reductive α-acylation of enones presents a chemoselective method for forming C-C bonds, a strategy that could be adapted for the synthesis of complex derivatives of this compound. researchgate.net

Future catalysts may also be inspired by enzymatic processes. Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route to ester synthesis. Research into engineering robust enzymes that can tolerate organic solvents and a wider range of substrates will be crucial.

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The search for new materials with specific properties, such as those desired for liquid crystals or other advanced applications, is being accelerated by high-throughput screening (HTS) and combinatorial chemistry. mdpi.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds.

For a molecule like this compound, which possesses a core structure found in some liquid crystals, combinatorial approaches can be used to systematically modify its structure. ambeed.com For example, by varying the alkyl and alkoxy chains, or by introducing different substituents onto the phenyl rings, a vast library of derivatives can be generated.

HTS techniques can then be employed to quickly assess the properties of these new compounds. For instance, in the context of liquid crystal research, automated microscopy and differential scanning calorimetry can be used to determine the phase transition temperatures and mesophase types of the synthesized derivatives. This rapid screening process significantly shortens the discovery-to-application timeline for new materials. google.com

The integration of robotic synthesis platforms with advanced analytical instrumentation is a key aspect of this future direction. Such integrated systems can autonomously synthesize, purify, and characterize new compounds, generating vast datasets that can be used to build structure-property relationships.

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding the behavior of materials at the molecular level is critical for designing new functionalities. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the dynamic processes of organic compounds like this compound.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is a powerful tool for elucidating the complex structures of organic molecules and their interactions in solution. scribd.com Future advancements will likely focus on increasing the sensitivity and resolution of these techniques, allowing for the study of more complex systems and lower concentration samples.

In-situ analysis, where measurements are taken while a process is occurring, is becoming increasingly important. Techniques like in-situ X-ray diffraction and temperature-controlled spectroscopy allow researchers to observe phase transitions and chemical reactions in real-time. This provides a dynamic picture of how molecular structure influences macroscopic properties.

For liquid crystalline materials, polarized optical microscopy remains a fundamental tool, but it is now being augmented with more advanced imaging techniques. For example, atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide nanoscale images of molecular ordering on surfaces.

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The vast amounts of data generated by high-throughput screening and computational chemistry are creating new opportunities for the application of machine learning (ML) and artificial intelligence (AI). wiley.comresearchgate.netrsc.orgresearchgate.net These computational tools can identify complex patterns in data and make predictions about the properties of new, unsynthesized molecules. wiley.comrsc.org

In the context of designing new materials based on the this compound scaffold, ML models can be trained on existing data to predict properties such as melting point, clearing point, and dielectric anisotropy. wiley.com This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates. arxiv.org

Quantitative Structure-Property Relationship (QSPR) models, a form of machine learning, have been successfully used to predict the properties of liquid crystals based on their molecular descriptors. rsc.org As more data becomes available, the accuracy and predictive power of these models will continue to improve.

Furthermore, generative AI models can be used to design entirely new molecular structures with desired properties. By learning the underlying rules of chemical space, these models can propose novel candidates that may not have been conceived through traditional design strategies.

Multiscale Modeling and Simulation for Complex Organic Systems

To fully understand the behavior of complex organic systems, from the molecular to the macroscopic level, multiscale modeling and simulation are essential. unipd.it These computational techniques bridge the gap between different length and time scales, providing a holistic view of material properties.

For a molecule like this compound, molecular dynamics (MD) simulations can be used to study its conformational flexibility and intermolecular interactions in different phases. unipd.it These simulations can reveal how changes in molecular structure affect the packing and ordering of molecules, which in turn determines the material's properties. unipd.it

Coarse-graining methods can be used to simulate larger systems over longer timescales, allowing for the study of phenomena like domain formation and defect dynamics in liquid crystals. These simulations can be parameterized using data from more detailed, all-atom simulations.

The integration of quantum mechanical calculations, such as Density Functional Theory (DFT), with classical MD simulations allows for a more accurate description of electronic properties and chemical reactions. This hybrid approach is particularly useful for studying the photophysical and photochemical properties of organic materials.

The future of research on this compound and similar compounds lies at the intersection of these advanced methodologies. By combining innovative synthetic strategies, high-throughput experimentation, sophisticated analytical techniques, and powerful computational tools, scientists will be able to unlock the full potential of this and other complex organic molecules, leading to the development of new materials with unprecedented functionalities.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 4-Ethylphenyl 4-ethoxybenzoate during synthesis?

- Methodological Answer :

- Use NMR spectroscopy to confirm the ester linkage and substitution patterns (e.g., ethoxy and ethylphenyl groups).

- High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can quantify purity by separating unreacted precursors or byproducts .

- Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation patterns to validate the structure .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Wear P95/P1 respirators for aerosol protection and nitrile gloves to prevent dermal exposure due to potential mutagenic risks .

- Use local exhaust ventilation to minimize inhalation hazards. Avoid water-reactive conditions unless stability data confirm compatibility .

- Store waste in sealed, labeled containers and collaborate with certified disposal agencies to prevent environmental contamination .

Q. How can researchers optimize synthetic yields of this compound using esterification reactions?

- Methodological Answer :

- Employ acid catalysts (e.g., sulfuric acid) under reflux conditions to enhance reaction kinetics.

- Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and adjust stoichiometric ratios of 4-ethoxybenzoic acid and 4-ethylphenol .

- Purify crude products via recrystallization using non-polar solvents (e.g., hexane) to remove residual reactants .

Advanced Research Questions

Q. What mechanisms underlie the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers at 40–60°C for 1–4 weeks. Use UV-Vis spectroscopy to track ester hydrolysis via absorbance changes at 250–300 nm .

- Compare degradation products with reference standards (e.g., 4-ethoxybenzoic acid) using GC-MS to identify decomposition pathways .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- Apply quantitative structure-activity relationship (QSAR) models to estimate logP (partition coefficient) and solubility using software like COSMOtherm.

- Validate predictions with in vitro assays (e.g., Caco-2 cell permeability studies) to correlate computational and experimental absorption rates .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodological Answer :

- Perform interlaboratory validation using standardized protocols (e.g., ASTM methods) to isolate variables like heating rates or solvent purity.

- Use DSC (Differential Scanning Calorimetry) to measure melting points under inert atmospheres, minimizing oxidative degradation .

- Cross-reference spectral libraries (e.g., NIST) to identify instrument-specific artifacts .

Q. How does the steric and electronic influence of the ethylphenyl group affect the reactivity of this compound in radical-mediated reactions?

- Methodological Answer :

- Design EPR (Electron Paramagnetic Resonance) experiments to detect radical intermediates during reactions with cobalt complexes (e.g., cob(II)alamin).

- Compare kinetic data with analogs (e.g., 4-methoxyphenyl derivatives) to quantify substituent effects on reaction rates .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., logP values), apply read-across assessments using structurally similar esters (e.g., 4-methoxybenzoate derivatives) with validated datasets .

- Synthetic Pathway Validation : Use isotopic labeling (e.g., deuterated ethanol) to trace ester bond formation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.